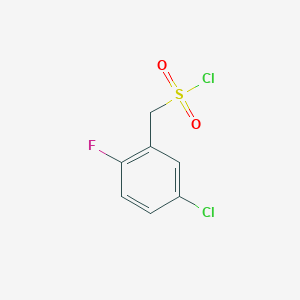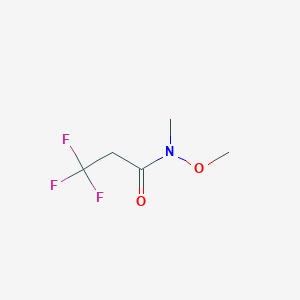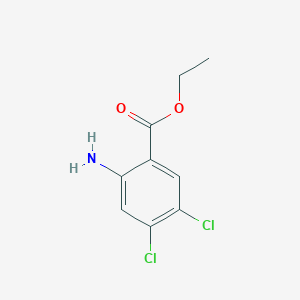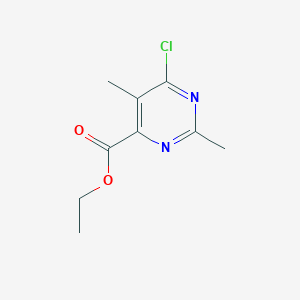
(5-Chloro-2-fluorophenyl)methanesulfonyl chloride
Descripción general
Descripción
“(5-Chloro-2-fluorophenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5Cl2FO2S . It has a molecular weight of 243.09 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-fluorophenyl)methanesulfonyl chloride” is 1S/C7H5Cl2FO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Chloro-2-fluorophenyl)methanesulfonyl chloride” is a solid at room temperature . It has a molecular weight of 243.09 . The compound’s InChI code is 1S/C7H5Cl2FO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2 .Aplicaciones Científicas De Investigación
Electrochemical Applications
Methanesulfonyl chloride (MSC) is used as a component in ionic liquids for electrochemical studies. For instance, MSC forms a room temperature ionic liquid with AlCl3, which has been utilized to study the electrochemical properties of vanadium pentoxide (V2O5) films. These films are examined for their potential as cathodes, with sodium reversibly intercalated into the V2O5 film, demonstrating the applicability of MSC in developing battery materials (Su, Winnick, & Kohl, 2001).
Synthesis and Chemical Transformations
MSC has been employed in the synthesis of various organic compounds. A novel rearrangement and CC bond formation have been observed in the treatment of certain chloro and difluoropropenol derivatives with MSC, leading to the formation of methanesulfonates. This process demonstrates the utility of MSC in facilitating complex chemical transformations (Ando et al., 2005).
Material Science
In material science, the synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives via a new C–S bond forming strategy showcases the versatility of MSC. This approach highlights the synthetic utility of MSC in preparing fluoromethylated organic molecules, which are significant in developing materials with unique properties (Prakash et al., 2010).
Catalysis
MSC is also significant in catalysis, as demonstrated by the efficient synthesis of 2-substituted benzoxazoles from carboxylic acids using methanesulfonic acid as a catalyst. This method indicates the potential of MSC derivatives in catalyzing reactions that form heterocyclic compounds, crucial in pharmaceuticals and agrochemicals (Kumar, Rudrawar, & Chakraborti, 2008).
Avoiding Genotoxic Reagents
In the synthesis of pharmaceuticals, methods have been developed to avoid potentially genotoxic reagents and byproducts using MSC. For example, a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides eliminates concerns over genotoxic impurities, showcasing MSC's role in safer pharmaceutical synthesis (Rosen et al., 2011).
Safety And Hazards
“(5-Chloro-2-fluorophenyl)methanesulfonyl chloride” is classified as a dangerous compound. It has hazard statements H314, indicating that it causes severe skin burns and eye damage, and H335, indicating that it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(5-chloro-2-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWXMMCWWWQZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-fluorophenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)



![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)



![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)
![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)
